molecular formula C22H30N2O3 B2546157 N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide CAS No. 1958220-60-4

N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide

Numéro de catalogue B2546157
Numéro CAS: 1958220-60-4
Poids moléculaire: 370.493
Clé InChI: APJXEPLVUJDTIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a potent activator of soluble guanylate cyclase, which is an enzyme that plays a crucial role in regulating various physiological processes in the body.

Mécanisme D'action

N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 works by activating soluble guanylate cyclase, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and cardiac function.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory effects, this compound 41-2272 has also been shown to inhibit platelet aggregation and reduce inflammation. Additionally, this compound 41-2272 has been shown to have potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 in lab experiments is its potency and selectivity. This compound 41-2272 is a highly specific activator of soluble guanylate cyclase, which makes it an ideal tool for studying the role of cGMP signaling in various physiological processes. However, one of the limitations of using this compound 41-2272 is that it can be difficult to work with due to its poor solubility in aqueous solutions.

Orientations Futures

There are several potential future directions for research on N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272. One area of research is in the development of new drugs that target the cGMP signaling pathway. Additionally, this compound 41-2272 could be studied further to determine its potential therapeutic effects in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, this compound 41-2272 could be used as a tool to study the role of cGMP signaling in various physiological processes, which could lead to a better understanding of the underlying mechanisms of disease.

Méthodes De Synthèse

N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 can be synthesized using a multi-step process that involves the reaction of several starting materials. The synthesis of this compound 41-2272 involves the reaction of 4-tert-butyl-1-cyanocyclohexanol with 4-(oxolan-3-yloxy)benzoic acid in the presence of a coupling agent. The resulting product is then treated with a base to yield the final compound.

Applications De Recherche Scientifique

N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide 41-2272 has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cardiovascular disease. Studies have shown that this compound 41-2272 can improve vascular function and reduce blood pressure in animal models of hypertension. Additionally, this compound 41-2272 has been shown to have potential therapeutic effects in the treatment of pulmonary hypertension.

Propriétés

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-21(2,3)17-8-11-22(15-23,12-9-17)24-20(25)16-4-6-18(7-5-16)27-19-10-13-26-14-19/h4-7,17,19H,8-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJXEPLVUJDTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.